molecular formula C19H18ClN5O2S B5601414 5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5601414
M. Wt: 415.9 g/mol
InChI Key: GNDBUUVSEVJQFH-SRZZPIQSSA-N
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Description

The compound "5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol" belongs to a class of organic compounds known as 1,2,4-triazole derivatives. These derivatives are of significant interest in organic chemistry due to their broad spectrum of biological activity and low toxicity, making them promising candidates for the development of biologically active substances (Aksyonova-Seliuk et al., 2018).

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol with appropriate reactants to produce new compounds. These reactions yield crystal substances that are insoluble in water but soluble in organic solvents. The structure of these compounds is confirmed using advanced analytical techniques such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been determined using X-ray diffraction techniques, revealing that these compounds often crystallize in specific systems and form various intermolecular hydrogen bonds. The analysis of these structures provides insights into their three-dimensional network structures, which are stabilized by intra- and intermolecular interactions (叶姣 et al., 2015).

Chemical Reactions and Properties

The reactivity of triazole derivatives is influenced by their molecular structure, which allows for various chemical reactions including aminomethylation and cyanoethylation. These reactions occur at specific sites within the molecule, affecting the compound's biological activity, such as inhibition of cancer DNA methylation (Hakobyan et al., 2017).

Physical Properties Analysis

Triazole derivatives exhibit distinct physical properties, including being odorless, crystal substances with specific solubility characteristics. Their melting temperatures and other physical parameters are assessed using standardized methods, contributing to their identification and further application in research (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their reactivity and potential as biologically active substances, are closely related to their molecular structure. Theoretical and experimental studies on these compounds reveal their potential in inhibiting specific enzymes, showcasing their importance in the design of new substances with biological activity (Srivastava et al., 2016).

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of 4-thiazolidinone derivatives, including compounds structurally related to 5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, revealed their antibacterial, antifungal, and antitubercular activities. These compounds were synthesized using conventional and microwave methods, and their structure was confirmed through various chemical and spectral analyses. The synthesized compounds exhibited notable activity against selected bacteria and fungi, including Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Samadhiya et al., 2014).

Corrosion Inhibition

Research on Schiff’s bases, which are structurally similar to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study involved the synthesis of three Schiff’s bases and their investigation as corrosion inhibitors, with one exhibiting an impressive 96.6% inhibition efficiency. This research underscores the potential of such compounds in protecting metals from corrosion, thus extending their lifespan and utility in various industrial applications (Ansari et al., 2014).

Antimicrobial Activities

The synthesis of new Schiff bases from the condensation reaction of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione with various aldehydes led to a series of compounds that were evaluated for their antimicrobial activities. These compounds, structurally related to this compound, showed significant inhibition zones against tested bacterial strains, particularly Acinetobacter calcoaceticus ATCC 23055. This study highlights the potential of such derivatives in developing new antimicrobial agents (Dilmaghani et al., 2015).

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c1-19(2,3)14-7-5-13(6-8-14)17-22-23-18(28)24(17)21-11-12-4-9-15(20)16(10-12)25(26)27/h4-11H,1-3H3,(H,23,28)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBUUVSEVJQFH-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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